molecular formula C24H15Cl2F4N3O4 B15137508 Hsd17B13-IN-65

Hsd17B13-IN-65

Cat. No.: B15137508
M. Wt: 556.3 g/mol
InChI Key: RBOVPHNKKHUJMC-UHFFFAOYSA-N
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Description

Hsd17B13-IN-65 (Compound 168) is a selective inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a enzyme implicated in lipid metabolism and liver pathophysiology. It exhibits potent inhibitory activity with an IC50 ≤ 0.1 μM against estradiol, a key substrate of HSD17B13 . This compound is primarily utilized in preclinical research targeting metabolic and liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI).

Properties

Molecular Formula

C24H15Cl2F4N3O4

Molecular Weight

556.3 g/mol

IUPAC Name

3,5-dichloro-N-[8-fluoro-2-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C24H15Cl2F4N3O4/c1-11-31-20-16(27)6-7-17(32-22(35)13-8-14(25)21(34)15(26)9-13)19(20)23(36)33(11)10-12-4-2-3-5-18(12)37-24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35)

InChI Key

RBOVPHNKKHUJMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-65 involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-65 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Hsd17B13-IN-65 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the enzyme hydroxysteroid 17-beta-dehydrogenase 13 and its role in lipid metabolism.

    Biology: Helps in understanding the biological pathways involving hydroxysteroid 17-beta-dehydrogenase 13 and its impact on liver function.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases, particularly non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.

    Industry: Used in the development of new drugs targeting liver diseases and in the study of enzyme inhibitors

Mechanism of Action

Hsd17B13-IN-65 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of steroids and lipid droplets in the liver. By inhibiting this enzyme, this compound reduces the formation of pro-inflammatory lipid mediators and retinol, thereby decreasing hepatic inflammation and fibrosis. The molecular targets include the active site of the enzyme, where the inhibitor binds and prevents its activity .

Comparison with Similar Compounds

CAS 5111-65-9 (C₁₁H₉BrO)

This brominated methoxynaphthalene derivative shares structural motifs with this compound, such as aromatic rings and halogen substituents. Key distinctions include:

  • Molecular Weight : 237.09 vs. 280.32 (this compound) .
  • Enzyme Inhibition : Inhibits CYP1A2, CYP2C19, and CYP2C9, suggesting off-target effects absent in this compound .

Compound 9b (C₁₅H₁₀FNO₂)

A fluorinated compound from b exhibits:

  • Elemental Composition : Higher fluorine content (3.95% H vs. 5.55% in this compound) .

Functional Analogues: CYP Inhibitors

CAS 1721-26-2 (C₉H₁₁NO₂)

This CYP1A2 inhibitor shares a therapeutic focus on metabolic regulation. Key contrasts include:

  • Target Specificity : Inhibits CYP1A2 rather than HSD17B13, limiting direct comparability .

Comparative Data Tables

Table 1: Molecular and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight IC50 (HSD17B13) Key Enzymes Inhibited Solubility (mg/mL) Log Po/w (XLOGP3)
This compound Not disclosed ~280* ≤0.1 μM HSD17B13 N/A N/A
CAS 5111-65-9 C₁₁H₉BrO 237.09 N/A CYP1A2, 2C19, 2C9 0.00873 4.16
Compound 9b C₁₅H₁₀FNO₂ 255.24 N/A N/A N/A 4.16

*Estimated based on –2.

Research Findings and Selectivity

  • This compound : Demonstrates high selectivity for HSD17B13 over other 17β-HSD isoforms, critical for minimizing off-target effects in liver models .
  • CAS 5111-65-9 : Broad CYP inhibition limits its utility in targeted therapies but may be advantageous in multi-enzyme modulation .
  • Structural Analogues : Fluorine and bromine substituents in compounds like 9b and CAS 5111-65-9 enhance metabolic stability but may compromise solubility .

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